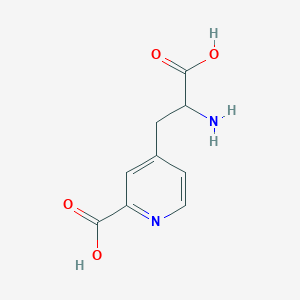
AEG-41174
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Wissenschaftliche Forschungsanwendungen
Astrocyte Elevated Gene-1 in Breast Cancer
A study by Li et al. (2008) highlighted the role of Astrocyte Elevated Gene-1 (AEG-1) in breast cancer. The research found that AEG-1 expression was significantly higher in breast cancer cell lines compared to normal breast epithelial cells. This elevated expression was linked to the clinical staging of breast cancer patients, with higher AEG-1 expression associated with poorer overall survival. Thus, AEG-1 was identified as a valuable marker of breast cancer progression and a potential independent prognostic indicator for patient survival (Li et al., 2008).
AEG-1 in Various Cancers
Sarkar et al. (2009) reviewed the broader implications of AEG-1 in cancer. They noted that AEG-1 expression is elevated in advanced stages of many cancers, including breast and liver cancer. This elevation correlates with poor survival. The study also discussed the multifunctional role of AEG-1 in tumor development and progression, emphasizing its involvement in proliferation, invasion, metastasis, and gene expression (Sarkar et al., 2009).
AEG-1 and Neuroblastoma
Research by Liu et al. (2009) showed that AEG-1 plays a significant role in neuroblastoma, a type of cancer that arises in nerve tissue. Knockdown of AEG-1 in neuroblastoma cells inhibited cell proliferation and apoptosis, and enhanced chemo-sensitivity to cisplatin and doxorubicin. This study suggests that overexpressed AEG-1 enhances the tumorogenic properties of neuroblastoma cells and that inhibiting AEG-1 expression could be a potential adjuvant therapy for this cancer (Liu et al., 2009).
AEG-1 in Prostate Cancer
Kikuno et al. (2007) investigated the role of AEG-1 in prostate cancer. They found that AEG-1 is overexpressed in prostate cancer tissue and cells. Knockdown of AEG-1 induced cell apoptosis and attenuated the cell invasion properties, suggesting that AEG-1 plays a dominant role in prostate cancer cells. It was proposed as a potential genetic biomarker and a molecular target for preventing prostate cancer cell progression and metastasis (Kikuno et al., 2007).
AEG-1 in Renal Cancer
Wang et al. (2014) focused on renal cancer, demonstrating that knockdown of AEG-1 inhibited growth and induced apoptosis in renal cancer cells. They also observed increased chemosensitivity to 5-fluorouracil with AEG-1 knockdown, suggesting its role in renal cancer formation and development and its potential as a target for gene therapy (Wang et al., 2014).
AEG-1's Role in Cell Survival Pathways
Lee et al. (2008) explored AEG-1's role in cell survival pathways. They found that overexpression of AEG-1 inhibited serum starvation-induced apoptosis through activation of the PI3K-Akt signaling pathway. This study provided evidence of AEG-1's role as an oncogene and its central role in Ha-ras-mediated carcinogenesis (Lee et al., 2008).
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
AEG41174; AEG 41174; AEG-41174; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



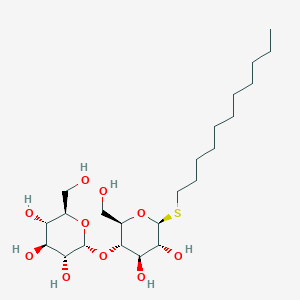
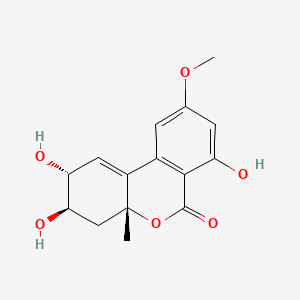
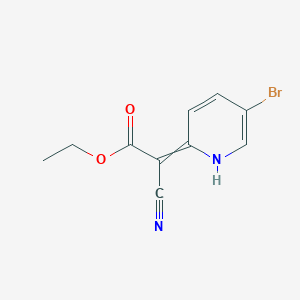
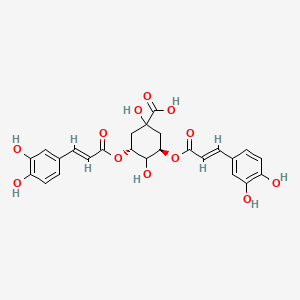
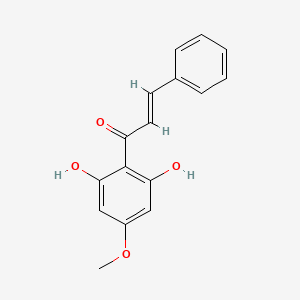
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
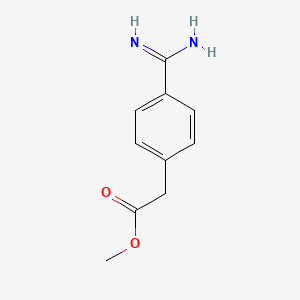
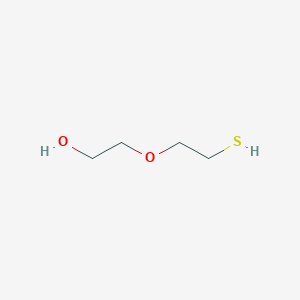
![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)
